molecular formula C18H14N4O5S B585354 Sulfasalazine-d4 CAS No. 1346606-50-5

Sulfasalazine-d4

Cat. No.: B585354
CAS No.: 1346606-50-5
M. Wt: 402.417
InChI Key: OQANPHBRHBJGNZ-KUCGNTPVSA-N
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Mechanism of Action

Target of Action

Sulfasalazine-d4, like its parent compound Sulfasalazine, is thought to target various inflammatory molecules . The primary targets of Sulfasalazine are believed to be leukotrienes and prostaglandins . These molecules play a crucial role in the inflammatory response, and their inhibition can help manage inflammatory diseases .

Mode of Action

It is thought to inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase . This interaction results in the modulation of local chemical mediators of the inflammatory response .

Biochemical Pathways

Sulfasalazine affects the metabolism of arachidonic acid to prostaglandins and leukotrienes . The effects are complex, but it appears that Sulfasalazine and its metabolite, 5-aminosalicylic acid, are weak inhibitors of both cyclo-oxygenase- and lipoxygenase-dependent pathways . This inhibition can lead to a more marked inhibition of the lipoxygenase pathway because of the additional ability of 5-aminosalicylic acid to enhance prostanoid production .

Pharmacokinetics

Sulfasalazine is poorly absorbed (3 to 12%) and has an elimination half-life of about 5 to 10 hours . The major part of Sulfasalazine is split by bacterial azo-reduction in the colon into 5-aminosalicylic acid and sulfapyridine . These two compounds carry out the main pharmacological activity of Sulfasalazine . The effective cleavage of Sulfasalazine depends on an intact colon and transit time .

Result of Action

The molecular and cellular effects of Sulfasalazine’s action are primarily anti-inflammatory. It is used to treat inflammatory diseases such as ulcerative colitis and rheumatoid arthritis . Research has shown that Sulfasalazine is also beneficial for patients with Crohn’s disease .

Action Environment

The action of Sulfasalazine is influenced by the environment within the body. For instance, the effective cleavage of Sulfasalazine into its active metabolites depends on the presence of intestinal bacteria . Additionally, the drug’s efficacy can be affected by the transit time within the colon .

Biochemical Analysis

Biochemical Properties

Sulfasalazine-d4 interacts with various enzymes, proteins, and other biomolecules. The concentration of this compound in the brain was much lower than that in plasma and only 1.26% of this compound was detected in mouse brain when compared to the this compound concentration in plasma .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfasalazine-d4 involves the incorporation of deuterium atoms into the sulfasalazine molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common method involves the reaction of deuterated 5-aminosalicylic acid with deuterated sulfapyridine under specific conditions to form the deuterated compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes multiple steps such as diazotization, coupling reactions, and purification to ensure the high purity of the final product. The use of advanced techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Sulfasalazine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Sulfasalazine-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of sulfasalazine under different conditions.

    Biology: Employed in studies involving cellular uptake and metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of sulfasalazine in the body.

    Industry: Applied in the development of new formulations and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfasalazine-d4 is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, providing valuable insights into its metabolism and distribution .

Properties

IUPAC Name

2-hydroxy-5-[[4-[(3,4,5,6-tetradeuteriopyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i1D,2D,3D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEXYHBECQHGNR-ATCXJBGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858414
Record name (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346606-50-5
Record name (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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